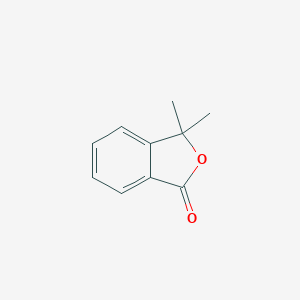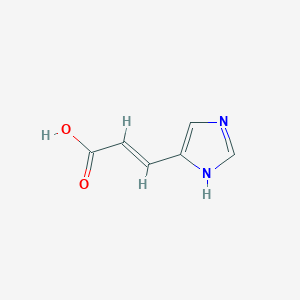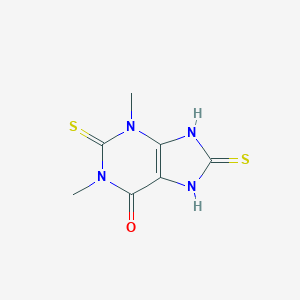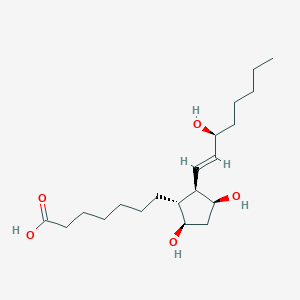![molecular formula C10H15N3O3 B159270 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol CAS No. 10228-03-2](/img/structure/B159270.png)
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTX is a derivative of the opioid receptor agonist morphine, and it has been shown to have a high affinity for the mu-opioid receptor.
Mechanism of Action
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptor in the brain and spinal cord. Activation of the mu-opioid receptor leads to a decrease in pain perception and an increase in feelings of pleasure and reward. This compound also has some affinity for the delta-opioid receptor, but it has little to no affinity for the kappa-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to decrease pain perception, increase locomotor activity, and decrease body temperature. This compound has also been shown to decrease the rewarding effects of morphine and other opioids, suggesting that it may have potential as a treatment for opioid addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of the mu-opioid receptor in pain perception and addiction. However, one limitation of using this compound is that it is a synthetic compound, and its effects may not be representative of natural opioids produced by the body.
Future Directions
There are several future directions for research on 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol. One area of research is the development of this compound-based drugs for pain management and addiction treatment. Another area of research is the study of the biochemical and physiological effects of this compound in different animal models and in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying the mu-opioid receptor.
Synthesis Methods
The synthesis of 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol involves several steps. First, 4-nitro-2-aminotoluene is reacted with formaldehyde and sodium bisulfite to form 2-(4-nitrophenyl)ethanol. This compound is then reacted with methylamine to form 2-[N-methyl-4-nitroanilino]ethanol. Finally, this compound is reduced with sodium borohydride to form this compound.
Scientific Research Applications
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been studied for its potential use in scientific research in several areas. One area of research is pain management. This compound has been shown to have analgesic effects in animal models of pain, and it may have potential as a non-addictive alternative to traditional opioid pain medications.
Another area of research is addiction. This compound has been shown to reduce the rewarding effects of morphine and other opioids in animal models, suggesting that it may have potential as a treatment for opioid addiction.
properties
CAS RN |
10228-03-2 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol |
InChI |
InChI=1S/C10H15N3O3/c1-11-9-4-3-8(12(2)5-6-14)7-10(9)13(15)16/h3-4,7,11,14H,5-6H2,1-2H3 |
InChI Key |
WFQYZMBZJONURU-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
Other CAS RN |
10228-03-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)



![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

